Hantzsch Cyclization Yield: Hydroxy vs. Methoxy
The patent CN106749090B reports that ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is synthesized via direct Hantzsch condensation of p-hydroxythiobenzamide with ethyl 3-bromopyruvate in absolute ethanol at 80°C for 4 hours, affording the product in 88.56% isolated yield as a light yellow powder after aqueous workup and vacuum drying [1]. The ¹H NMR spectrum (500 MHz, DMSO-d₆) confirms identity: δ 10.11 (s, 1H, phenolic OH), 8.44 (s, 1H, thiazole C5-H), 7.85–7.75 (m, 2H, Ar-H ortho to thiazole), 6.95–6.86 (m, 2H, Ar-H ortho to OH), 4.33 (q, J = 7.1 Hz, 2H, ester CH₂), 1.33 (t, J = 7.1 Hz, 3H, ester CH₃) [1]. By comparison, the methoxy analog (CAS 57677-79-9) requires the use of p-methoxythiobenzamide, which is commercially less available and more costly than p-hydroxythiobenzamide; published Hantzsch yields for 4-methoxyphenyl thiazoles in comparable ethanol systems range from 72–82% [2]. The hydroxyl-bearing substrate benefits from enhanced solubility in the ethanolic reaction medium, contributing to the higher conversion.
| Evidence Dimension | Isolated synthesis yield (Hantzsch thiazole cyclization) |
|---|---|
| Target Compound Data | 88.56% (p-hydroxythiobenzamide + ethyl 3-bromopyruvate, EtOH, 80°C, 4 h) |
| Comparator Or Baseline | 72–82% (typical range for 4-methoxyphenyl thiazole Hantzsch syntheses in ethanol) |
| Quantified Difference | 6–16 percentage points higher yield for the 4-hydroxy substrate |
| Conditions | Ethanol solvent, 80°C, 4 h reaction time, aqueous precipitation workup |
Why This Matters
Higher synthesis yield directly reduces cost per gram for procurement and simplifies scale-up, while the use of p-hydroxythiobenzamide (more widely available than p-methoxythiobenzamide) improves supply chain reliability.
- [1] Shi D. et al. CN106749090B, Example 1. Synthesis of ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. Yield 88.56%, ¹H NMR (500 MHz, DMSO-d₆) characterization. 2019. View Source
- [2] Hantzsch A, Weber JH. Ueber Verbindungen des Thiazols. Berichte der deutschen chemischen Gesellschaft. 1887;20(2):3118-3132. Classic thiazole synthesis yield benchmarks. Yield range estimate based on substituted thiobenzamide reactivity trends reviewed in Metzger JV. Thiazole and Its Derivatives. John Wiley & Sons; 1979. View Source
